5-(Aminomethyl)-2-bromo-1,3-thiazole-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the bromination of a thiazole precursor followed by the introduction of an aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-2-chloro-1,3-thiazole-4-carboxylic acid hydrochloride
- 5-(aminomethyl)-2-iodo-1,3-thiazole-4-carboxylic acid hydrochloride
Uniqueness
Compared to its analogs, 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride offers unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less so than iodine, providing a balance that can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C5H6BrClN2O2S |
---|---|
Molecular Weight |
273.54 g/mol |
IUPAC Name |
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H5BrN2O2S.ClH/c6-5-8-3(4(9)10)2(1-7)11-5;/h1,7H2,(H,9,10);1H |
InChI Key |
TWCKVUJWGUXCFE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(N=C(S1)Br)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.